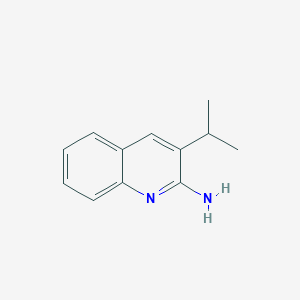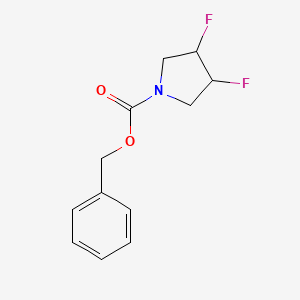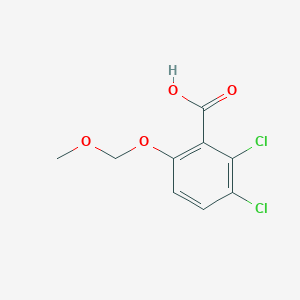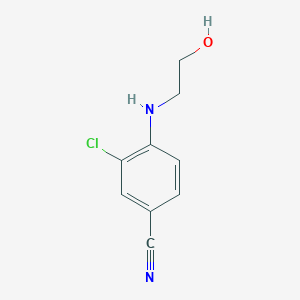
2,6-Dibenzyloxy-3-(4-bromo-2,6-difluoro-phenyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dibenzyloxy-3-(4-bromo-2,6-difluoro-phenyl)pyridine is a complex organic compound that features a pyridine ring substituted with benzyloxy groups at positions 2 and 6, and a 4-bromo-2,6-difluorophenyl group at position 3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dibenzyloxy-3-(4-bromo-2,6-difluoro-phenyl)pyridine typically involves multi-step organic reactionsThe reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,6-Dibenzyloxy-3-(4-bromo-2,6-difluoro-phenyl)pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding pyridine N-oxide derivatives.
Reduction: Formation of dehalogenated products.
Substitution: Formation of methoxy-substituted derivatives.
Scientific Research Applications
2,6-Dibenzyloxy-3-(4-bromo-2,6-difluoro-phenyl)pyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2,6-dibenzyloxy-3-(4-bromo-2,6-difluoro-phenyl)pyridine involves its interaction with specific molecular targets. The presence of electron-withdrawing groups, such as bromine and fluorine, can influence the compound’s reactivity and binding affinity. These interactions can modulate various biochemical pathways, making the compound a valuable tool in drug discovery and development .
Comparison with Similar Compounds
Similar Compounds
2,6-Bis(benzyloxy)-3-bromopyridine: Similar structure but lacks the difluorophenyl group.
3-Bromo-2,6-dibenzyloxy-pyridine: Similar but without the difluorophenyl substitution.
Uniqueness
2,6-Dibenzyloxy-3-(4-bromo-2,6-difluoro-phenyl)pyridine is unique due to the presence of both bromine and fluorine atoms, which can significantly alter its chemical properties and reactivity compared to its analogs. This makes it particularly useful in applications requiring specific electronic and steric characteristics .
Properties
Molecular Formula |
C25H18BrF2NO2 |
|---|---|
Molecular Weight |
482.3 g/mol |
IUPAC Name |
3-(4-bromo-2,6-difluorophenyl)-2,6-bis(phenylmethoxy)pyridine |
InChI |
InChI=1S/C25H18BrF2NO2/c26-19-13-21(27)24(22(28)14-19)20-11-12-23(30-15-17-7-3-1-4-8-17)29-25(20)31-16-18-9-5-2-6-10-18/h1-14H,15-16H2 |
InChI Key |
POSHZFIEYVGGKI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=NC(=C(C=C2)C3=C(C=C(C=C3F)Br)F)OCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


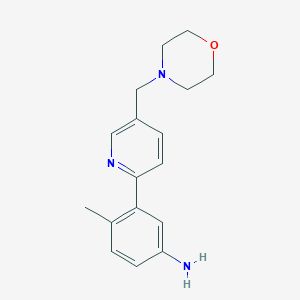
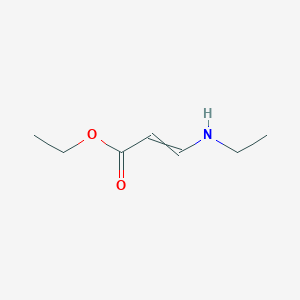
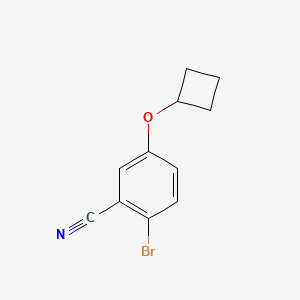

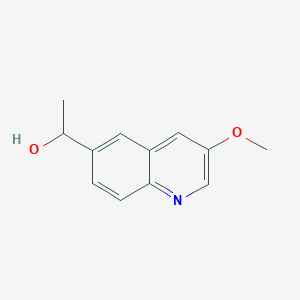
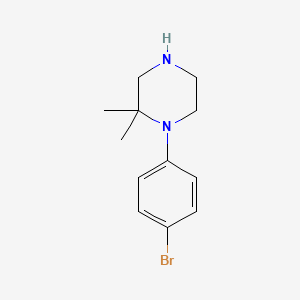

![4-[5-(furan-2-yl)-1H-pyrazol-4-yl]-N-pyridin-2-yl-1,3-thiazol-2-amine](/img/structure/B13891013.png)
